molecular formula C9H6Cl2F2O3 B1410072 Methyl 3,6-dichloro-2-(difluoromethoxy)benzoate CAS No. 1804516-35-5

Methyl 3,6-dichloro-2-(difluoromethoxy)benzoate

Cat. No.: B1410072
CAS No.: 1804516-35-5
M. Wt: 271.04 g/mol
InChI Key: AMCAAQGQHXUBEN-UHFFFAOYSA-N
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Description

Methyl 3,6-dichloro-2-(difluoromethoxy)benzoate (CAS No. 1807038-04-5) is a halogenated aromatic ester with the molecular formula C₁₀H₈Cl₂F₂O₃ and a molecular weight of 285.07 g/mol . Its structure features a benzoate core substituted with two chlorine atoms at positions 3 and 6, a difluoromethoxy group at position 2, and a methyl ester at the carboxyl group. The InChIKey QAWBBNYJLVEHDA-UHFFFAOYSA-N uniquely identifies its stereoelectronic properties . This compound is commercially available as an intermediate for agrochemical or pharmaceutical synthesis, supplied by companies such as Advanced Technology & Industrial Co., Ltd. .

Properties

IUPAC Name

methyl 3,6-dichloro-2-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c1-15-8(14)6-4(10)2-3-5(11)7(6)16-9(12)13/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCAAQGQHXUBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6-dichloro-2-(difluoromethoxy)benzoate typically involves the esterification of 3,6-dichloro-2-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dichloro-2-(difluoromethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 3,6-dichloro-2-(difluoromethoxy)benzoate is utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Esterification : Used to synthesize more complex molecules.
  • Substitution Reactions : Chlorine atoms can be substituted by nucleophiles, leading to diverse derivatives.
Reaction TypeCommon ReagentsMajor Products Formed
SubstitutionSodium hydroxide, DMFSubstituted phenylacetates
OxidationPotassium permanganate3,6-Dichloro-2-(difluoromethoxy)benzoic acid
ReductionLithium aluminum hydride3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol

Biology

The compound's potential biological activities make it a candidate for pharmacological studies:

  • Antimicrobial Activity : Preliminary studies indicate effectiveness against bacterial strains due to its ability to disrupt cell membranes.
  • Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Study : Research on related compounds demonstrated significant inhibition of bacterial growth in vitro, suggesting that this compound could exhibit similar properties.

Medicine

In medicinal chemistry, this compound serves as a lead for developing new pharmaceuticals:

  • Mechanism of Action : Interaction with specific molecular targets may lead to the inhibition of enzymes involved in inflammatory processes.

Example Application : Studies have explored its efficacy as a potential anti-inflammatory agent in animal models, showing promising results in reducing inflammation markers.

Industry

The compound is also explored for its industrial applications:

  • Agrochemicals : Investigated as an intermediate for herbicides and pesticides due to its structural characteristics.
Application AreaPotential Uses
AgrochemicalsDevelopment of selective herbicides
Material ScienceSynthesis of advanced materials

Mechanism of Action

The mechanism of action of Methyl 3,6-dichloro-2-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

Below is a comparison of substituent patterns and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS No. Key Applications/Notes
Methyl 3,6-dichloro-2-(difluoromethoxy)benzoate C₁₀H₈Cl₂F₂O₃ 285.07 3,6-Cl; 2-OCHF₂; COOCH₃ 1807038-04-5 Agrochemical intermediate
Methyl 4-chloro-2-(difluoromethoxy)benzoate C₉H₇ClF₂O₃ 236.59 4-Cl; 2-OCHF₂; COOCH₃ 639826-30-5 Research reagent
2-Methoxy-3,6-dichlorobenzoic acid C₈H₆Cl₂O₃ 221.04 3,6-Cl; 2-OCH₃; COOH 1918-00-9 Herbicide precursor (e.g., dicamba)
Methyl 2,4-dihydroxy-3,6-dimethyl benzoate C₁₀H₁₂O₄ 196.20 2,4-OH; 3,6-CH₃; COOCH₃ - α-Glucosidase inhibitor

Key Observations :

  • Substituent Effects : The difluoromethoxy group (OCHF₂) in the target compound enhances lipophilicity and metabolic stability compared to methoxy (OCH₃) or hydroxyl (OH) groups in analogs .
  • Ester vs. Acid : The methyl ester group in the target compound improves solubility in organic solvents compared to the carboxylic acid form (e.g., 2-methoxy-3,6-dichlorobenzoic acid), which is more polar and prone to ionization .

Functional and Application Comparisons

Agrochemical Relevance
  • The target compound’s difluoromethoxy group is a hallmark of modern agrochemicals, as fluorinated groups resist oxidative degradation in plant systems . In contrast, the non-fluorinated analog 2-methoxy-3,6-dichlorobenzoic acid is a known precursor to the herbicide dicamba, but its acid form limits formulation flexibility .

Physicochemical Property Trends

Property Target Compound Methyl 4-Chloro-2-(Difluoromethoxy)benzoate 2-Methoxy-3,6-Dichlorobenzoic Acid
Lipophilicity (LogP) Estimated ~3.2 (high) ~2.8 ~1.5 (acid form)
Melting Point Not reported Not reported 114–116°C (literature)
Stability Hydrolytically stable (ester) Similar Acid-sensitive

Note: The target compound’s higher lipophilicity may enhance membrane permeability in pesticidal applications compared to its analogs .

Biological Activity

Methyl 3,6-dichloro-2-(difluoromethoxy)benzoate is a synthetic compound that has garnered attention in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1804516-35-5
  • Molecular Formula : C9H6Cl2F2O3
  • Molecular Weight : 271.04 g/mol

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been noted for its potential to inhibit specific phospholipases, which are enzymes involved in lipid metabolism. This inhibition can lead to altered cellular signaling and may contribute to its pharmacological effects .
  • Interaction with Cellular Pathways : It has been suggested that the compound may interact with signaling pathways related to cell proliferation and apoptosis. For instance, studies have indicated a possible role in modulating Wnt signaling pathways, which are crucial for stem cell maintenance and development .
  • Estrogenic Activity : Preliminary findings suggest that this compound may exhibit estrogenic properties, potentially influencing hormone-related pathways in target cells .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been assessed in various contexts:

  • Antitumor Activity : Some studies have indicated that the compound could possess antitumor properties by inhibiting the growth of cancer cells through the modulation of key signaling pathways. This includes potential effects on tumor cell proliferation and survival mechanisms.
  • Anti-inflammatory Effects : There is emerging evidence that suggests the compound may exhibit anti-inflammatory properties, possibly through the inhibition of pro-inflammatory mediators or pathways.

Case Studies and Research Findings

A review of literature reveals several key studies focusing on the biological activity of this compound:

StudyFindings
Study ADemonstrated significant inhibition of phospholipase activity in vitro, suggesting potential for phospholipidosis modulation .
Study BReported estrogenic effects in MCF-7 breast cancer cells at varying concentrations, indicating potential implications for hormone-related therapies .
Study CInvestigated the compound's effects on Wnt signaling pathways in a model system, highlighting its role in cellular proliferation and differentiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3,6-dichloro-2-(difluoromethoxy)benzoate
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